Clarithromycin-d3

Isotopic Purity Stable Isotope Labeling Mass Spectrometry

Clarithromycin-d3 is a deuterium-labeled internal standard (SIL-IS) specifically engineered for accurate clarithromycin quantification via LC-MS/MS using isotope dilution mass spectrometry (IDMS). Unlike unlabeled clarithromycin, which is unsuitable as an IS, Clarithromycin-d3 provides the essential mass difference and chromatographic co-elution required for interference-free measurement. This product is indispensable for clinical pharmacokinetic studies (DDI assessment), ANDA bioequivalence testing, and environmental residue analysis. Ensure robust, regulatory-compliant method validation with this optimal SIL-IS.

Molecular Formula C38H69NO13
Molecular Weight 751.0 g/mol
Cat. No. B12384928
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameClarithromycin-d3
Molecular FormulaC38H69NO13
Molecular Weight751.0 g/mol
Structural Identifiers
SMILESCCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OC)C)C)O)(C)O
InChIInChI=1S/C38H69NO13/c1-15-26-38(10,45)31(42)21(4)28(40)19(2)17-37(9,47-14)33(52-35-29(41)25(39(11)12)16-20(3)48-35)22(5)30(23(6)34(44)50-26)51-27-18-36(8,46-13)32(43)24(7)49-27/h19-27,29-33,35,41-43,45H,15-18H2,1-14H3/t19-,20-,21+,22+,23-,24+,25+,26-,27+,29-,30+,31-,32+,33-,35+,36-,37-,38-/m1/s1/i11D3
InChIKeyAGOYDEPGAOXOCK-AOAQTVJMSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Clarithromycin-d3: A Deuterated Internal Standard for Accurate LC-MS/MS Quantification


Clarithromycin-d3 (CAS 959119-22-3) is a deuterium-labeled analog of the macrolide antibiotic clarithromycin, wherein three hydrogen atoms are replaced by deuterium . This compound is exclusively intended for use as a stable isotope-labeled internal standard (SIL-IS) in mass spectrometry-based assays, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), to enable precise and accurate quantification of clarithromycin in complex biological matrices .

Why a Non-Labeled Analog or Structural Isomer Cannot Substitute for Clarithromycin-d3


Generic substitution of Clarithromycin-d3 with unlabeled clarithromycin, or even a different stable isotope-labeled analog like Clarithromycin-13C-d3, is not scientifically valid due to the fundamental requirements of isotope dilution mass spectrometry (IDMS). SIL-IS compounds must closely mimic the analyte's physicochemical behavior during sample extraction, chromatography, and ionization, while possessing a distinct mass that prevents interference [1]. Unlabeled clarithromycin shares the same mass and retention time as the analyte, making it unsuitable as an internal standard. While Clarithromycin-13C-d3 also serves as an IS, the choice between a d3-only and a 13C,d3 label impacts mass difference and potential isotopic cross-talk, which are critical parameters for method specificity and accuracy in different MS platforms [2].

Quantitative Differentiation of Clarithromycin-d3 from Key Comparators


Superior Isotopic Purity and Defined Labeling Position in Clarithromycin-d3

Clarithromycin-d3 is distinguished by its specific deuteration at the N-methyl group, achieving an isotopic purity of 98.30% as verified by HPLC and a chemical purity of 98.85% (ELSD) . In contrast, alternative formulations like Clarithromycin-13C-d3 combine 13C and D3 labeling, which increases the molecular weight by +5 Da relative to the analyte versus +3 Da for the d3-only version [1]. This specific deuteration pattern and high isotopic purity in Clarithromycin-d3 ensure minimal isotopic interference from the unlabeled species (d0) and provide a cleaner, more predictable mass shift for LC-MS/MS method development .

Isotopic Purity Stable Isotope Labeling Mass Spectrometry

Distinct Physicochemical Properties for MS Differentiation

The molecular weight of Clarithromycin-d3 is 750.97 g/mol, with a corresponding monoisotopic mass shift of +3 Da compared to the unlabeled analyte (747.95 g/mol) . This is in contrast to the +5 Da mass shift of Clarithromycin-13C-d3 (752.0 g/mol) [1]. The smaller mass difference of Clarithromycin-d3 may be advantageous in high-resolution mass spectrometry (HRMS) where isotopic fine structure can be resolved, while the larger shift of the 13C,d3 analog is often preferred in triple quadrupole instruments to avoid overlap with the analyte's natural isotopic envelope [2].

Molecular Weight Physicochemical Properties LC-MS/MS

Validated LC-MS/MS Method Performance Using Clarithromycin-d3

An LC-MS/MS method developed for quantifying clarithromycin in human plasma, which utilized a deuterated internal standard (conceptually identical to Clarithromycin-d3), demonstrated a linear calibration range of 10–5,000 ng/mL with a lower limit of quantification (LLOQ) of 10 ng/mL [1]. The method achieved high precision, with intra-day RSD less than 2.9% and inter-day RSD less than 9.2% [1]. This level of performance is directly attributable to the use of a SIL-IS like Clarithromycin-d3, which effectively compensates for variability in sample preparation and ionization efficiency [2].

Method Validation Bioanalysis Precision

Regulatory Alignment for Bioanalytical Method Validation

The use of a stable isotope-labeled internal standard (SIL-IS) such as Clarithromycin-d3 is recommended by regulatory guidance (e.g., FDA Guidance for Industry on Bioanalytical Method Validation) to ensure method accuracy and precision in support of pharmacokinetic and bioavailability studies [1]. An LC-MS/MS method for the simultaneous determination of clarithromycin, rifampicin, and their main metabolites in human plasma, which utilized deuterated internal standards, was validated for selectivity, linearity, accuracy, precision, and stability, demonstrating its suitability for clinical studies [2].

Regulatory Compliance FDA Guidance Bioanalytical Method Validation

Procurement-Driven Applications for Clarithromycin-d3 in Bioanalysis


Quantitative Bioanalysis for Pharmacokinetic and Drug-Drug Interaction Studies

Clarithromycin-d3 is the optimal internal standard for LC-MS/MS methods quantifying clarithromycin in human plasma to support clinical pharmacokinetic studies, such as those evaluating drug-drug interactions (DDIs) [1]. Its use ensures accurate measurement of clarithromycin concentrations, which is critical for determining pharmacokinetic parameters (e.g., AUC, Cmax) in the presence of CYP3A4 inhibitors or inducers .

Method Development and Validation for ANDA Filings

For Abbreviated New Drug Application (ANDA) submissions, Clarithromycin-d3 is a key component in developing and validating robust, sensitive, and specific analytical methods for quality control and bioequivalence testing of generic clarithromycin formulations [1]. Its use is aligned with regulatory expectations for demonstrating method accuracy and precision .

Environmental Fate and Occurrence Studies

Clarithromycin-d3 is utilized as a tracer or internal standard in environmental science research to accurately quantify clarithromycin residues in complex environmental matrices, such as wastewater and surface water [1]. Its application allows for precise measurement of the parent compound, facilitating studies on its degradation, transformation products, and contribution to antimicrobial resistance in the environment .

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